4-(5-Methyl-1,3-thiazol-2-yl)piperidine
Overview
Description
4-(5-Methyl-1,3-thiazol-2-yl)piperidine is a heterocyclic organic compound that features a thiazole ring fused with a piperidine ring. The thiazole ring contains sulfur and nitrogen atoms, which contribute to its unique chemical properties. This compound is of interest in various fields due to its potential biological activities and applications in medicinal chemistry.
Mechanism of Action
Target of Action
The primary target of 4-(5-Methyl-1,3-thiazol-2-yl)piperidine is the D1 protease in plants . D1 protease, also known as CtpA, is a carboxyl-terminal processing protease in plants . It cleaves the C-terminal extension of the precursor D1 protein (pD1) to form mature D1 protein (mD1), a process that is essential for the assembly of the PSII reaction center .
Mode of Action
This compound interacts with its target, the D1 protease, by inhibiting its activity . This inhibition disrupts the formation of the mature D1 protein, thereby affecting the assembly of the PSII reaction center .
Biochemical Pathways
The inhibition of D1 protease by this compound affects the photosystem II (PSII) reaction center assembly pathway . PSII is a key component of the photosynthesis process in plants, and disruption of its assembly can have significant downstream effects on the plant’s ability to convert light energy into chemical energy .
Result of Action
The inhibition of D1 protease by this compound results in the disruption of the PSII reaction center assembly . This disruption can lead to a decrease in the plant’s photosynthetic efficiency, which can have significant effects on the plant’s growth and development .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(5-Methyl-1,3-thiazol-2-yl)piperidine typically involves the reaction of 5-methyl-2-thiazolamine with piperidine under specific conditions. One common method includes:
Starting Materials: 5-methyl-2-thiazolamine and piperidine.
Reaction Conditions: The reaction is often carried out in the presence of a suitable solvent such as ethanol or methanol, and a catalyst like triethylamine.
Procedure: The starting materials are mixed and heated under reflux conditions for several hours. The reaction mixture is then cooled, and the product is isolated through filtration or extraction techniques.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more scalable processes, such as continuous flow synthesis. This method allows for better control over reaction parameters and can lead to higher yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
4-(5-Methyl-1,3-thiazol-2-yl)piperidine can undergo various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction of the compound can be achieved using agents such as lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the piperidine ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of reduced thiazole derivatives.
Substitution: Formation of alkylated piperidine derivatives.
Scientific Research Applications
4-(5-Methyl-1,3-thiazol-2-yl)piperidine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its anti-inflammatory and antimicrobial properties.
Industry: Utilized in the development of agrochemicals and pharmaceuticals.
Comparison with Similar Compounds
Similar Compounds
- 4-(4-Methyl-1,3-thiazol-2-yl)piperidine
- 4-(5-Ethyl-1,3-thiazol-2-yl)piperidine
- 4-(5-Methyl-1,3-thiazol-2-yl)morpholine
Uniqueness
4-(5-Methyl-1,3-thiazol-2-yl)piperidine is unique due to its specific substitution pattern on the thiazole ring, which can influence its biological activity and chemical reactivity. The presence of the piperidine ring also contributes to its distinct pharmacological profile compared to other thiazole derivatives.
Properties
IUPAC Name |
5-methyl-2-piperidin-4-yl-1,3-thiazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N2S/c1-7-6-11-9(12-7)8-2-4-10-5-3-8/h6,8,10H,2-5H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QWPOVXNYRVOVQQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(S1)C2CCNCC2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1249151-01-6 | |
Record name | 4-(5-methyl-1,3-thiazol-2-yl)piperidine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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